8-Chloroquinolin-5-ol hydrobromide
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Overview
Description
8-Chloroquinolin-5-ol hydrobromide is a chemical compound with the molecular formula C9H6ClNO and a molecular weight of 179.61 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 8-Chloroquinolin-5-ol hydrobromide typically involves the chlorination of quinolin-5-ol. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve bulk manufacturing processes with stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
8-Chloroquinolin-5-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolin-5,8-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 8-chloroquinolin-5-ol.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloroquinolin-5-ol hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloroquinolin-5-ol hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or proteins involved in cellular processes. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antimicrobial effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
8-Chloroquinolin-5-ol hydrobromide can be compared with other similar compounds, such as:
Clioquinol: A related compound with similar antimicrobial properties but with a different substitution pattern on the quinoline ring.
Chloroxine: Another quinoline derivative with antimicrobial activity, used in the treatment of skin infections.
Quinolin-5-ol: The parent compound of this compound, which lacks the chlorine substitution but shares similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
8-chloroquinolin-5-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO.BrH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;/h1-5,12H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNOILLHURTFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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